molecular formula C8H11NO3 B7465206 5-Carbamoylbicyclo[3.1.0]hexane-1-carboxylic acid

5-Carbamoylbicyclo[3.1.0]hexane-1-carboxylic acid

Cat. No. B7465206
M. Wt: 169.18 g/mol
InChI Key: VTIYLPOQQIDHJE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Carbamoylbicyclo[3.1.0]hexane-1-carboxylic acid, also known as CBHCA, is a bicyclic amino acid that has been the subject of increasing scientific research in recent years. CBHCA is a unique compound that has shown potential in a variety of applications, including drug development, chemical synthesis, and materials science.

Mechanism of Action

The mechanism of action of 5-Carbamoylbicyclo[3.1.0]hexane-1-carboxylic acid is not fully understood, but it is believed to involve the inhibition of key enzymes involved in various biological processes. 5-Carbamoylbicyclo[3.1.0]hexane-1-carboxylic acid has been shown to inhibit acetylcholinesterase and butyrylcholinesterase, which are enzymes involved in the breakdown of the neurotransmitter acetylcholine. This inhibition results in increased levels of acetylcholine in the brain, which can improve cognitive function.
Biochemical and Physiological Effects:
5-Carbamoylbicyclo[3.1.0]hexane-1-carboxylic acid has been shown to have a variety of biochemical and physiological effects. In addition to its inhibitory effects on acetylcholinesterase and butyrylcholinesterase, 5-Carbamoylbicyclo[3.1.0]hexane-1-carboxylic acid has been shown to have antioxidant properties and can scavenge free radicals. 5-Carbamoylbicyclo[3.1.0]hexane-1-carboxylic acid has also been shown to have anti-inflammatory effects and can inhibit the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

5-Carbamoylbicyclo[3.1.0]hexane-1-carboxylic acid has several advantages for lab experiments, including its high purity and stability. It is also relatively easy to synthesize and can be produced in large quantities. However, 5-Carbamoylbicyclo[3.1.0]hexane-1-carboxylic acid has some limitations, including its cost and the limited availability of certain reagents required for its synthesis.

Future Directions

There are several potential future directions for research on 5-Carbamoylbicyclo[3.1.0]hexane-1-carboxylic acid. One area of interest is the development of 5-Carbamoylbicyclo[3.1.0]hexane-1-carboxylic acid derivatives with improved potency and selectivity for specific enzymes. Another area of interest is the use of 5-Carbamoylbicyclo[3.1.0]hexane-1-carboxylic acid as a building block in the synthesis of novel materials with unique properties. Additionally, further research is needed to fully understand the mechanism of action of 5-Carbamoylbicyclo[3.1.0]hexane-1-carboxylic acid and its potential therapeutic applications.

Synthesis Methods

The synthesis of 5-Carbamoylbicyclo[3.1.0]hexane-1-carboxylic acid involves the reaction of cyclopentadiene with maleic anhydride to form a Diels-Alder adduct. The adduct is then subjected to a series of steps, including hydrolysis, reduction, and acylation, to yield the final product. The synthesis method is relatively straightforward and has been optimized for high yield and purity.

Scientific Research Applications

5-Carbamoylbicyclo[3.1.0]hexane-1-carboxylic acid has been studied extensively for its potential in drug development. It has been shown to have inhibitory effects on various enzymes, including acetylcholinesterase and butyrylcholinesterase, making it a potential candidate for the treatment of Alzheimer's disease. 5-Carbamoylbicyclo[3.1.0]hexane-1-carboxylic acid has also been studied for its potential as a building block in the synthesis of novel materials, such as polymers and dendrimers.

properties

IUPAC Name

5-carbamoylbicyclo[3.1.0]hexane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO3/c9-5(10)7-2-1-3-8(7,4-7)6(11)12/h1-4H2,(H2,9,10)(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTIYLPOQQIDHJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CC2(C1)C(=O)O)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Carbamoylbicyclo[3.1.0]hexane-1-carboxylic acid

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